1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of 4-Pyrazol-1-yl-phenylboronic acid pinacol ester is protein S6 kinase . This protein plays a crucial role in the regulation of cell growth and proliferation .
Mode of Action
4-Pyrazol-1-yl-phenylboronic acid pinacol ester interacts with its target, protein S6 kinase, by inhibiting its function
Biochemical Pathways
The inhibition of protein S6 kinase by 4-Pyrazol-1-yl-phenylboronic acid pinacol ester affects the mTOR signaling pathway, which is responsible for cell growth and proliferation
Pharmacokinetics
It’s known that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The inhibition of protein S6 kinase by 4-Pyrazol-1-yl-phenylboronic acid pinacol ester can lead to a decrease in cell growth and proliferation . .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of 4-Pyrazol-1-yl-phenylboronic acid pinacol ester. For instance, the rate of hydrolysis of phenylboronic pinacol esters, to which this compound belongs, is considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
The 4-Pyrazol-1-yl-phenylboronic acid pinacol ester plays a crucial role in biochemical reactions. It is used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalysed carbon–carbon bond forming reaction
Molecular Mechanism
It is known that the boron moiety in boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Metabolic Pathways
It is known that various borylation approaches have been developed over the years to access the B-building blocks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between a halogenated pyrazole derivative and a boronic ester. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The pyrazole ring can undergo reduction under specific conditions to yield dihydropyrazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated phenyl-pyrazole derivatives.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine
- 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Uniqueness
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole stands out due to its unique combination of a pyrazole ring and a boronic ester group. This structural feature enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and scientific research .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17-18/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHYGTZFIJRNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312478-63-9 | |
Record name | 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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